2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2094145-48-7
VCID: VC5095162
InChI: InChI=1S/C10H14N2O2.ClH/c1-4-9-11-6(2)8(5-10(13)14)7(3)12-9;/h4-5H2,1-3H3,(H,13,14);1H
SMILES: CCC1=NC(=C(C(=N1)C)CC(=O)O)C.Cl
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride

CAS No.: 2094145-48-7

Cat. No.: VC5095162

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69

* For research use only. Not for human or veterinary use.

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride - 2094145-48-7

Specification

CAS No. 2094145-48-7
Molecular Formula C10H15ClN2O2
Molecular Weight 230.69
IUPAC Name 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C10H14N2O2.ClH/c1-4-9-11-6(2)8(5-10(13)14)7(3)12-9;/h4-5H2,1-3H3,(H,13,14);1H
Standard InChI Key KEICPJRWSJBIDC-UHFFFAOYSA-N
SMILES CCC1=NC(=C(C(=N1)C)CC(=O)O)C.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 2, 4, and 6. A 2-ethyl group and two methyl groups occupy positions 2, 4, and 6, respectively, while position 5 is linked to an acetic acid group. The hydrochloride salt forms via protonation of the pyrimidine nitrogen, confirmed by its InChI key KEICPJRWSJBIDC-UHFFFAOYSA-N .

Key Features:

  • Pyrimidine Ring: Aromatic stability and planar geometry facilitate π-π stacking in biological systems.

  • Substituents: Ethyl and methyl groups enhance lipophilicity, influencing membrane permeability.

  • Acetic Acid Moiety: Provides a carboxylic acid functional group for conjugation or salt formation.

Physicochemical Data

PropertyValueSource
Molecular FormulaC10H15ClN2O2\text{C}_{10}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}
Molecular Weight230.69 g/mol
AppearanceWhite to off-white powder
Storage ConditionsRoom temperature, dry environment
SolubilitySoluble in polar solvents (e.g., water, DMSO)
Hazard StatementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)

The compound’s solubility profile aligns with its ionic hydrochloride form, enabling use in aqueous reaction systems . Its melting point and boiling point remain unspecified in available literature, though analogous pyrimidine derivatives typically exhibit melting points above 150°C .

Synthesis and Optimization

Industrial Synthesis Routes

The primary synthesis involves reacting 2-ethyl-4,6-dimethylpyrimidine with chloroacetic acid under controlled conditions.

Reaction Scheme:

2-Ethyl-4,6-dimethylpyrimidine+ClCH2COOHBase2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acidHClHydrochloride salt\text{2-Ethyl-4,6-dimethylpyrimidine} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Key parameters:

  • Temperature: 50–80°C to balance reaction rate and byproduct formation.

  • Catalyst: Triethylamine or sodium acetate for deprotonation .

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Analytical Characterization

TechniqueFindingsSource
NMR Spectroscopy- 1H^1\text{H}: δ 1.25 (t, 3H, CH2CH3), δ 2.45 (s, 6H, 2×CH3), δ 3.70 (s, 2H, CH2COO)
IR SpectroscopyPeaks at 1715 cm1^{-1} (C=O), 2500–3000 cm1^{-1} (HCl stretch)
Mass SpectrometryMolecular ion peak at m/z 230.69 (M+^+)

These methods confirm the compound’s structure and purity, critical for pharmaceutical applications .

Applications in Pharmaceutical Research

Enzyme Inhibition

The pyrimidine ring mimics purine bases, enabling interaction with enzyme active sites. For example:

  • Dihydrofolate Reductase (DHFR): Targeted by trimethoprim analogs for antibiotic effects .

  • Kinases: Methyl and ethyl groups may occupy hydrophobic pockets in kinase inhibitors.

RiskPrecautionary MeasureSource
Skin irritation (H315)Wear nitrile gloves and lab coat
Eye damage (H319)Use safety goggles
Respiratory irritation (H335)Use in fume hood with respiratory protection

Disposal Guidelines

  • Incinerate in a certified facility at >1000°C.

  • Neutralize aqueous solutions with sodium bicarbonate before disposal .

Comparative Analysis with Analogues

CompoundCAS NumberMolecular FormulaKey Differences
2-(4,6-Dimethylpyrimidin-5-yl)acetic acid HCl1803599-74-7C8H11ClN2O2\text{C}_8\text{H}_{11}\text{ClN}_2\text{O}_2Lacks 2-ethyl group
4,6-Dimethyl-2-hydroxypyrimidine HCl34289-60-6C6H9ClN2O\text{C}_6\text{H}_9\text{ClN}_2\text{O}Hydroxy substitution at position 2

The 2-ethyl group in the target compound increases steric bulk, potentially enhancing binding specificity in biological targets .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Modify substituents to optimize antimicrobial efficacy .

  • Scale-Up Synthesis: Develop continuous-flow processes for industrial production.

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